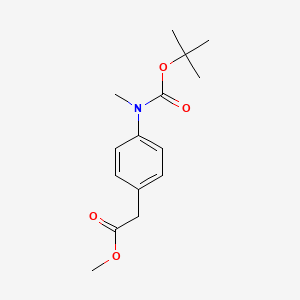

Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)acetate is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.336. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)acetate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

As research progresses, more information about how this compound interacts with its targets will become available .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, and further studies are required to determine these characteristics .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we will gain a better understanding of the effects of this compound at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the activity of this compound . .

Actividad Biológica

Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)acetate (CAS: 251643-17-1) is an organic compound notable for its potential applications in pharmaceutical research and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H21NO4

- Molecular Weight : 279.34 g/mol

- IUPAC Name : methyl 2-(4-((tert-butoxycarbonyl)(methyl)amino)phenyl)acetate

- Purity : Typically 95% .

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities. The ester group can be hydrolyzed under acidic or basic conditions, releasing methanol and yielding the corresponding carboxylic acid .

The precise biological targets of this compound remain largely unknown; however, its structure suggests several potential interactions:

- Deprotection of Boc Group : The Boc group can be selectively removed to expose the free amine, allowing it to participate in various biological interactions .

- Chemical Transformations : The compound can undergo hydrolysis and other chemical transformations, making it a versatile intermediate in drug development .

Biological Activity

Research into the biological activity of this compound is limited but promising. Here are key findings from various studies:

- Antimicrobial Activity :

-

Cancer Research :

- Preliminary investigations indicate that derivatives related to this compound may possess anticancer properties. For instance, compounds with similar structures demonstrated significant inhibition of cell proliferation in cancer cell lines, with IC50 values indicating potent activity against specific types of breast cancer cells .

-

Pharmacokinetics :

- While specific pharmacokinetic data for this compound are not extensively documented, related compounds have shown moderate bioavailability and acceptable toxicity profiles in vivo. For example, a related compound demonstrated a Cmax of 592 ± 62 mg/mL and a half-life suitable for therapeutic applications .

Case Studies

Several case studies have explored the potential applications of this compound and its derivatives:

-

Study on Anticancer Activity :

A study evaluated a derivative's efficacy against triple-negative breast cancer (TNBC), showing that it inhibited lung metastasis more effectively than standard treatments like TAE226. The compound also exhibited a favorable selectivity index against normal cells compared to cancer cells, suggesting a promising therapeutic window . -

Enzyme Interaction Studies :

Research has indicated that compounds with similar structures can serve as enzyme inhibitors, highlighting their potential in drug development targeting specific enzyme pathways involved in disease processes .

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of Methyl 2-(4-(tert-butoxycarbonyl(methyl)amino)phenyl)acetate is in peptide synthesis . The Boc protecting group is commonly used to shield amine functionalities during the synthesis process, allowing for selective reactions without interference from amine groups. This property is crucial in the formation of peptide bonds, which are essential for constructing peptides and proteins.

Chemical Transformations

This compound can also serve as a precursor for various chemical transformations due to its ester functionality. The ability to undergo hydrolysis makes it a candidate for reactions that require the introduction of carboxylic acid derivatives.

Potential Reactions

- Hydrolysis to yield carboxylic acids.

- Participation in coupling reactions to form amides or other derivatives.

- Use as a building block for more complex organic molecules.

Biological Research

While detailed information regarding its biological activity is still emerging, early studies suggest potential applications in biological research . The compound's ability to form peptide bonds may influence protein synthesis and related biological pathways.

Research Directions

- Investigations are ongoing to understand its interaction with biological targets.

- Potential therapeutic applications are being explored as more data on its pharmacokinetics become available.

Propiedades

IUPAC Name |

methyl 2-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16(4)12-8-6-11(7-9-12)10-13(17)19-5/h6-9H,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWCYISADRSISD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.